Structural Differentiation via 1,3-Thiazol-2-yl Group vs. Imidazole in the Core Pharmacophore
The target compound is defined by its 1,3-thiazol-2-yl group on the central phenyl ring, a key structural feature in the Bayer patent series [1]. This differentiates it from a closely related analog, AZ 12080282, which possesses an 1H-imidazol-2-yl group at the same position but is otherwise identical . While quantitative bioactivity data for the target compound is not publicly available for a direct head-to-head comparison, the patent literature establishes that the specific heteroaryl group is a critical determinant of target binding and therapeutic utility in this class [1].
| Evidence Dimension | Core heteroaryl substituent on the aniline ring |
|---|---|
| Target Compound Data | 1,3-thiazol-2-yl |
| Comparator Or Baseline | AZ 12080282 (1H-imidazol-2-yl) |
| Quantified Difference | Qualitative structural difference; quantitative activity data is unavailable in public domain. |
| Conditions | N/A |
Why This Matters
This structural distinction is crucial for procurement, as it defines the compound's unique pharmacological profile and intellectual property position, preventing simple substitution with imidazole analogs.
- [1] Davenport, A. J., Braeuer, N., Fischer, O. M., Rotgeri, A., Rottmann, A., Neagoe, I., ... & Godinho-Coelho, A. M. (2016). 1,3-thiazol-2-yl substituted benzamides. Patent WO2016091776A1. View Source
